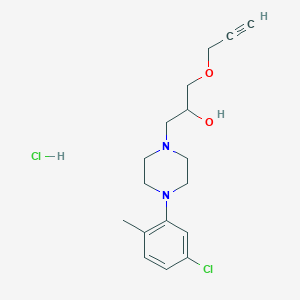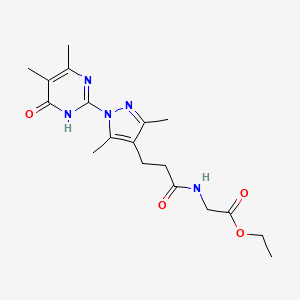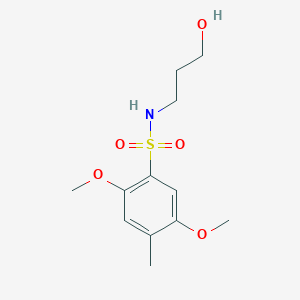![molecular formula C18H21N3O B2707554 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 2034441-30-8](/img/structure/B2707554.png)
(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Properties
Fluorescence quenching and enhancement through H-bonding interactions in nitrogen-containing fluorophores have been studied, providing insights into solvent-dependent fluorescence emissions and the effects of protic solvents on fluorescence properties. These studies contribute to understanding the photophysical behaviors of similar compounds, which might be applicable for sensor development or studying molecular interactions (C. Tamuly et al., 2006).
Synthesis and Structural Studies
Research has focused on the synthesis and crystal structure analysis of complexes involving benzimidazole derivatives. Such works reveal the molecular configurations and potential for creating materials with unique electronic or photophysical properties. For instance, the synthesis and structural determination of complexes with copper and cobalt chlorides provide insights into their coordination chemistry and structural configurations, potentially guiding the design of novel coordination compounds (V. I. Sokol et al., 2011).
Antioxidant and Antimicrobial Activities
Studies on the synthesis and evaluation of benzimidazole derivatives for their antioxidant and antimicrobial activities showcase the potential therapeutic applications of these compounds. Such research offers a foundation for developing new drugs or functional materials with health-related benefits (F. Bassyouni et al., 2012).
Catalytic Synthesis Approaches
Divergent palladium iodide catalyzed multicomponent carbonylative approaches to isoindolinone and isobenzofuranimine derivatives highlight innovative synthetic routes for complex molecules. This research has implications for synthetic organic chemistry, providing new methods for constructing heterocyclic compounds with potential applications in material science and pharmaceuticals (R. Mancuso et al., 2014).
Molecular Interaction Analysis
The investigation of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal structures of N-heterocyclic compounds can inform the design of molecular assemblies or materials with specific properties. Such studies contribute to the fields of supramolecular chemistry and material science, enabling the tailored design of compounds for specific applications (Gao‐feng Wang et al., 2017).
Mecanismo De Acción
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. For example, some imidazole derivatives show anti-tubercular activity against Mycobacterium tuberculosis .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For instance, some imidazole derivatives inhibit cyclin-dependent kinases .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can vary greatly depending on the specific compound. Some imidazole derivatives are highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion.
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-11-9-13-5-3-4-6-17(13)21(11)18(22)14-7-8-15-16(10-14)20-12(2)19-15/h3-6,11,14H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFUKIPEKMIQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCC4=C(C3)NC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2707474.png)
![methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate](/img/structure/B2707475.png)
![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)
![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2707484.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2707488.png)
![N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2707489.png)



